An In-Depth Technical Guide to 8-Bromo-2-tetralone: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 8-Bromo-2-tetralone: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-tetralone is a valuable synthetic intermediate characterized by a tetralone framework with a bromine atom at the 8-position and a ketone at the 2-position.[1] This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where it serves as a crucial precursor for developing targeted therapies for neurological and inflammatory diseases.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic routes, reactivity, and applications of 8-Bromo-2-tetralone, offering field-proven insights for its effective utilization in research and development.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
The core of 8-Bromo-2-tetralone is a bicyclic structure composed of a fused benzene and cyclohexanone ring, formally known as 3,4-dihydro-2(1H)-naphthalenone. The bromine substituent is located on the aromatic ring at position 8, adjacent to the fused aliphatic ring. The carbonyl group is positioned at the second carbon of the saturated ring. This specific substitution pattern dictates the molecule's reactivity, with the aryl bromide available for cross-coupling reactions and the ketone for various nucleophilic additions and derivatizations.[1]
Caption: Chemical structure of 8-Bromo-2-tetralone.
Physicochemical Data
The fundamental physical and chemical properties of 8-Bromo-2-tetralone are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 117294-21-0 | [1][3][4] |
| Molecular Formula | C₁₀H₉BrO | [1][5] |
| Molecular Weight | 225.08 g/mol | [1][5] |
| Appearance | Brown or yellow to off-white solid | [4] |
| Purity | Typically ≥97% (HPLC) | [1][5] |
| Storage | 2-8°C, under inert atmosphere | [4][6] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 8-Bromo-2-tetralone. The expected data from key spectroscopic methods are outlined below. The interpretation of these spectra provides unambiguous structural confirmation.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 7.0-7.8 ppm range), and aliphatic protons of the cyclohexanone ring (typically in the δ 2.5-3.5 ppm range). The specific splitting patterns and chemical shifts are influenced by the bromine and carbonyl groups. |
| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 190 ppm), signals for the aromatic carbons (some shifted due to the bromine substituent), and signals for the aliphatic carbons of the tetralone ring. |
| Infrared (IR) | A strong absorption band characteristic of a ketone C=O stretch, typically found around 1710-1730 cm⁻¹. Absorption bands for C-H stretching and aromatic C=C stretching are also present. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |
Part 2: Synthesis and Purification
Common Synthetic Routes
While specific, high-yield synthetic procedures for 8-Bromo-2-tetralone are often proprietary, general methodologies for similar structures involve multi-step sequences. One plausible approach involves the transformation of a related, more accessible tetralone, such as converting a 1-tetralone derivative to a 2-tetralone. For instance, a common strategy for synthesizing 6-bromo-2-tetralone starts from 6-bromo-1-tetralone and proceeds through hydroboration, dehydration, epoxidation, and finally epoxide ring-opening.[7] Analogous Friedel-Crafts cyclizations are also fundamental in building the tetralone core.[8][9]
Detailed Experimental Protocol: Conceptual Synthesis Workflow
The following diagram outlines a conceptual workflow for a multi-step synthesis of a substituted 2-tetralone, illustrating the logical progression from starting materials to the purified final product.
Caption: Conceptual workflow for 2-tetralone synthesis.
Purification Techniques
Achieving high purity (typically >98%) is essential for applications in drug development. The primary methods for purifying crude 8-Bromo-2-tetralone are:
-
Column Chromatography: Utilizes silica gel as the stationary phase with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from impurities.
-
Recrystallization: Involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Part 3: Chemical Reactivity and Synthetic Applications
Overview of Reactivity
8-Bromo-2-tetralone possesses two primary sites of reactivity:
-
The Aryl Bromide: The C-Br bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful method for introducing molecular diversity.[11] The reactivity order for aryl halides in these reactions is generally I > Br > Cl, making the bromo derivative a reliable and moderately reactive substrate.[10][12]
-
The Ketone Carbonyl: The ketone group is susceptible to a wide range of standard carbonyl chemistry, including reduction to an alcohol, reductive amination to form amines, and addition of organometallic reagents (e.g., Grignard reagents) to create tertiary alcohols.[1]
Key Transformations: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are arguably the most important application of 8-Bromo-2-tetralone in medicinal chemistry. The ability to strategically form a C-C or C-N bond at the 8-position is crucial for building complex molecular architectures.
Caption: Generalized scheme for a Suzuki-Miyaura coupling reaction.
Application in Medicinal Chemistry
8-Bromo-2-tetralone is a key intermediate in the synthesis of compounds targeting the central nervous system (CNS) and inflammatory pathways.[2]
-
5-HT₆ Receptor Antagonists: Its primary role is as a precursor for selective 5-HT₆ receptor antagonists.[2][3] These agents are under investigation for treating CNS disorders like Parkinson's disease and depression by modulating serotonin pathways.[2] The tetralone core provides the necessary structural foundation for these advanced therapeutic compounds.[2]
-
Anti-inflammatory Agents: Derivatives synthesized from 8-Bromo-2-tetralone have shown potential as anti-inflammatory agents.[2] Research indicates they may inhibit key inflammatory processes such as macrophage activation and the production of pro-inflammatory cytokines.[2]
The strategic introduction of bromine into molecular structures is a well-established strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[13][14]
Part 4: Handling, Safety, and Storage
As with any laboratory chemical, proper handling of 8-Bromo-2-tetralone is paramount.
-
Safety Precautions: 8-Bromo-2-tetralone is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15][16] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][17]
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[17] For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[15][17] If inhaled, move the person to fresh air.[15] If swallowed, rinse the mouth with water and seek medical attention.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16] For long-term stability, storage at 2-8°C is recommended.[4]
Conclusion
8-Bromo-2-tetralone stands out as a high-value intermediate for chemical synthesis, particularly within the pharmaceutical industry. Its bifunctional nature—a reactive aryl bromide for sophisticated cross-coupling and a versatile ketone for derivatization—provides chemists with a powerful tool for constructing complex molecular scaffolds. Its demonstrated utility in the synthesis of neurologically active compounds underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in their synthetic endeavors.
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